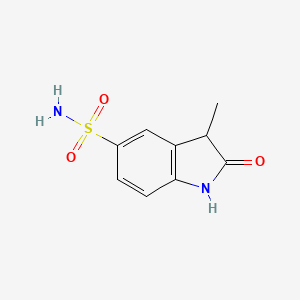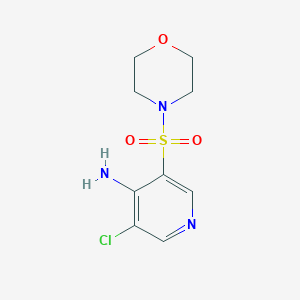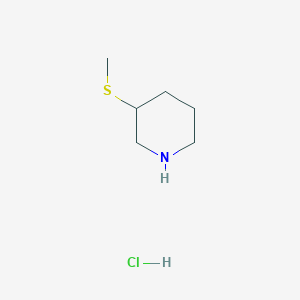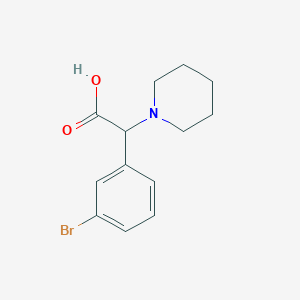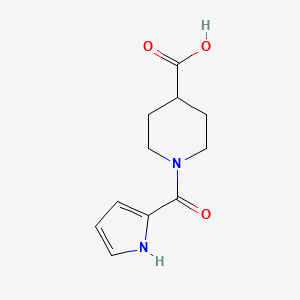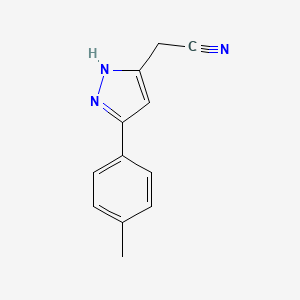
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-(Trifluorométhyl)phényl)-1H-1,2,4-triazol-5-yl)éthanamine est un composé chimique connu pour sa structure et ses propriétés uniques. Il présente un groupe trifluorométhyle attaché à un cycle phényle, qui est lui-même relié à un cycle 1,2,4-triazole, et un groupe éthanamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(3-(3-(Trifluorométhyl)phényl)-1H-1,2,4-triazol-5-yl)éthanamine implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle 1,2,4-triazole : Ceci peut être réalisé en faisant réagir l’hydrazine avec un composé nitrile approprié en milieu acide.
Introduction du groupe trifluorométhyle : Cette étape implique l’utilisation d’agents trifluorométhylant tels que l’iodure de trifluorométhyle ou les sulfonates de trifluorométhyle.
Couplage avec le cycle phényle : Le triazole trifluorométhylé est ensuite couplé à un cycle phényle en utilisant des réactions de couplage croisé catalysées par le palladium.
Fixation du groupe éthanamine : Enfin, le groupe éthanamine est introduit par amination réductrice ou par d’autres méthodes appropriées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et l’utilisation de catalyseurs robustes pour garantir un rendement élevé et une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(3-(3-(Trifluorométhyl)phényl)-1H-1,2,4-triazol-5-yl)éthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le groupe trifluorométhyle peut être substitué par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants en milieu acide ou basique.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, et hydrogénation catalytique.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Le 1-(3-(3-(Trifluorométhyl)phényl)-1H-1,2,4-triazol-5-yl)éthanamine présente plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme bloc de construction pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant les maladies neurologiques et inflammatoires.
Science des matériaux : Le composé est étudié pour son utilisation potentielle dans le développement de matériaux avancés, y compris les polymères et les revêtements aux propriétés uniques.
Agrochimie : Il est étudié pour son potentiel en tant que pesticide ou herbicide en raison de ses propriétés bioactives.
Recherche biologique : Le composé est utilisé dans des études liées à l’inhibition enzymatique, à la liaison des récepteurs et à d’autres processus biochimiques.
Mécanisme D'action
Le mécanisme d’action du 1-(3-(3-(Trifluorométhyl)phényl)-1H-1,2,4-triazol-5-yl)éthanamine implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, ce qui lui permet de traverser les membranes cellulaires plus facilement. Le cycle triazole peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Le groupe éthanamine peut en outre contribuer à l’affinité de liaison et à la spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3-(Trifluorométhyl)phényl)éthanamine : Structure similaire, mais sans cycle triazole.
1-(3-(Trifluorométhyl)phényl)-1H-1,2,4-triazole : Structure similaire, mais sans groupe éthanamine.
1-(3-(Trifluorométhyl)phényl)-1H-1,2,4-triazol-5-yl)méthanol : Structure similaire, mais avec un groupe méthanol au lieu de l’éthanamine.
Unicité
Le 1-(3-(3-(Trifluorométhyl)phényl)-1H-1,2,4-triazol-5-yl)éthanamine est unique en raison de la combinaison du groupe trifluorométhyle, du cycle triazole et du groupe éthanamine. Cette combinaison confère des propriétés physicochimiques distinctes, ce qui le rend précieux pour diverses applications en chimie médicinale, en science des matériaux et en agrochimie.
Propriétés
Formule moléculaire |
C11H11F3N4 |
|---|---|
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
1-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H11F3N4/c1-6(15)9-16-10(18-17-9)7-3-2-4-8(5-7)11(12,13)14/h2-6H,15H2,1H3,(H,16,17,18) |
Clé InChI |
UJJQZDFRSDIZNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NN1)C2=CC(=CC=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


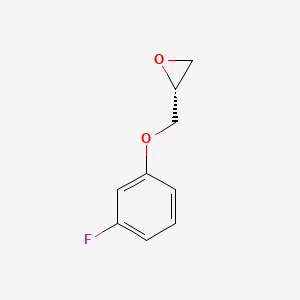
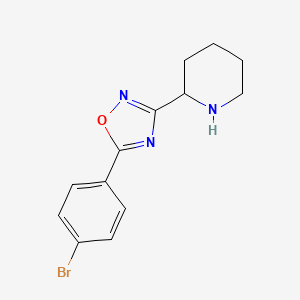

![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)


